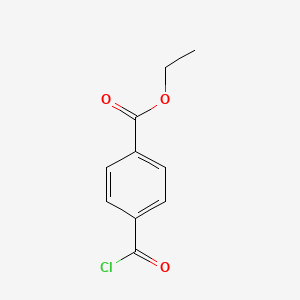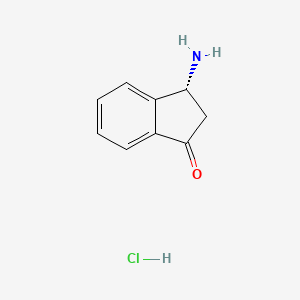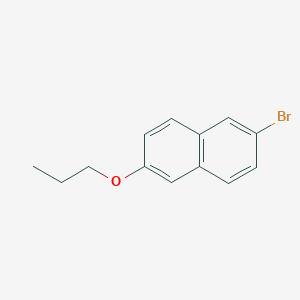
4-(クロロカルボニル)安息香酸エチル
概要
説明
p-Ethoxycarbonylbenzoyl chloride is a chemical compound that is not directly discussed in the provided papers. However, the papers do mention related compounds and functional groups that can provide insight into the chemistry of p-ethoxycarbonylbenzoyl chloride. For instance, the ethoxycarbonyl fragment is mentioned in the context of p-tert-butyl thiacalix arene derivatives, which indicates its relevance in the field of supramolecular chemistry and its potential role in anion binding .
Synthesis Analysis
The synthesis of compounds related to p-ethoxycarbonylbenzoyl chloride can involve various strategies. While the provided papers do not directly describe the synthesis of p-ethoxycarbonylbenzoyl chloride, they do discuss the synthesis of derivatives that contain ethoxycarbonyl groups. For example, the synthesis of p-tert-butyl thiacalix arene derivatives with ethoxycarbonyl and 4-amidoazobenzene fragments suggests that functional group manipulation is a key aspect of the synthetic process . This information can be extrapolated to hypothesize that the synthesis of p-ethoxycarbonylbenzoyl chloride might involve similar strategies of functional group interconversion.
Molecular Structure Analysis
The molecular structure of p-ethoxycarbonylbenzoyl chloride can be inferred to some extent from the related compounds mentioned in the papers. The presence of an ethoxycarbonyl group in the structure is likely to influence the overall molecular conformation and electronic distribution. The paper on p-tert-butyl thiacalix arene derivatives provides insights into how the substitution of hydroxyl groups by ethoxycarbonyl fragments can alter the molecular structure and its properties .
Chemical Reactions Analysis
Chemical reactions involving ethoxycarbonyl groups are not explicitly detailed in the provided papers. However, the synthesis paper suggests that the ethoxycarbonyl group can participate in reactions that lead to the binding of anions such as fluoride and chloride . This indicates that p-ethoxycarbonylbenzoyl chloride could potentially be reactive towards nucleophiles, given the presence of the ethoxycarbonyl group and the chloride leaving group.
Physical and Chemical Properties Analysis
The physical and chemical properties of p-ethoxycarbonylbenzoyl chloride can be speculated based on the properties of similar compounds. The paper on the polymerization of p-methoxybenzyl chloride mentions that the polymer formed is soluble in most common organic solvents . This suggests that p-ethoxycarbonylbenzoyl chloride, which shares a similar benzyl chloride moiety, might also display solubility in organic solvents. Additionally, the presence of the ethoxycarbonyl group could influence the compound's acidity, reactivity, and solubility in various media.
科学的研究の応用
有機発光ダイオード(OLED)と有機太陽電池(OSC)
4-(クロロカルボニル)安息香酸エチルは、有機発光ダイオード(OLED)および有機太陽電池(OSC)における潜在的な用途について研究されています . この化合物とその様々な金属イオン(Pt 2+、Pd 2+、Ni 2+、Ir 3+、Rh 3+、およびZn 2+)との錯体は、OLEDおよびOSC特性について理論的に研究されています . 選択された金属イオンとの錯形成は、ホールと電子の移動速度を向上させ、それらを電子産業におけるより優れた前駆体としています .
電荷輸送の強化
4-(クロロカルボニル)安息香酸エチルの電荷輸送特性は、錯形成によって向上させることができます . 例えば、Pt 2+との錯体のホール輸送速度は、化合物自体の44倍であることがわかっています . 同様に、Pt 2+錯体の電子輸送速度は、化合物の4倍です . これは、化合物における電荷輸送が、Pt 2+などの遷移金属との錯形成によって、より優れた性能に調整できることを示しています .
エネルギーギャップの縮小
4-(クロロカルボニル)安息香酸エチルのエネルギーギャップは、錯形成によって大幅に減少します . たとえば、Rh 3+との錯体では、エネルギーギャップが2.904 eVから0.56 eVに減少します . この特性は、OSCアプリケーションにおける実用的な用途に有益です .
UV-可視吸収
4-(クロロカルボニル)安息香酸エチルとその錯体のUV-可視吸収スペクトルは、900 nmをはるかに下回る吸収極大を示しています . この特性は、太陽電池の効率的な機能に不可欠です .
油流出除去のためのオルガノゲル化剤
4-(クロロカルボニル)安息香酸エチルは、油流出を排除するための効果的なオルガノゲル化剤になる可能性があります . この化合物は、水から油を捕獲するために必要な分子間力を促進する官能基を含んでいます .
電気光学用途
4-(クロロカルボニル)安息香酸エチルは、電気光学用途における潜在的な候補です . この化合物は、そのような用途の成長の側面と特性について研究されています .
Safety and Hazards
While specific safety data for p-Ethoxycarbonylbenzoyl chloride is not available, it’s important to handle all chemical compounds with care. Safety data sheets for similar compounds suggest potential hazards including skin and eye irritation, respiratory irritation, and toxicity if swallowed or inhaled .
作用機序
Target of Action
Ethyl 4-(carbonochloridoyl)benzoate, also known as p-Ethoxycarbonylbenzoyl chloride or ethyl 4-(chlorocarbonyl)benzoate, primarily targets the sodium ion (Na+) channels on nerve membranes . These channels play a crucial role in the conduction of nerve impulses, which are essential for various physiological processes.
Mode of Action
The compound acts as a local anesthetic by binding to the receptor of the sodium ion (Na+) channel on the nerve membrane . This binding reduces the passage of Na+ through the ion channel, thereby blocking the conduction of nerve impulses . This blockage results in a loss of local sensation without affecting consciousness, making it useful for local surgery and treatment .
Biochemical Pathways
By blocking these channels, the compound prevents the depolarization of the nerve cell membrane, inhibiting the propagation of the nerve impulse .
Pharmacokinetics
As a local anesthetic, it is likely to have a localized effect at the site of application, with minimal systemic absorption .
Result of Action
The primary result of the action of ethyl 4-(carbonochloridoyl)benzoate is the temporary loss of sensation in the area where it is applied. This is achieved by blocking the conduction of nerve impulses, which leads to a lack of sensation, thereby facilitating local surgeries and treatments without causing pain to the patient .
特性
IUPAC Name |
ethyl 4-carbonochloridoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYHUEAWYYJRQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483712 | |
| Record name | p-Ethoxycarbonylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
27111-45-1 | |
| Record name | p-Ethoxycarbonylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5-Bromo-6-chloro-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B1279863.png)





